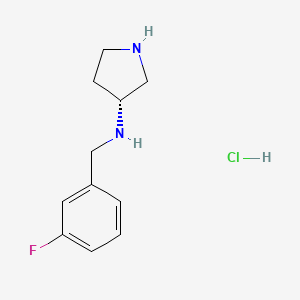

(3-Fluoro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride

Description

(3-Fluoro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride is a chiral secondary amine derivative featuring a fluorinated benzyl group attached to the (R)-configured pyrrolidine ring. This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyrrolidine-based amines, particularly in targeting neurotransmitter receptors such as serotonin (5-HT) and melanin-concentrating hormone (MCH) receptors . The 3-fluoro substitution on the benzyl group enhances lipophilicity and may influence binding affinity to biological targets compared to non-fluorinated or chloro-substituted analogs .

Properties

IUPAC Name |

(3R)-N-[(3-fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.ClH/c12-10-3-1-2-9(6-10)7-14-11-4-5-13-8-11;/h1-3,6,11,13-14H,4-5,7-8H2;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJRKNWJXTZAAN-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NCC2=CC(=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1NCC2=CC(=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: Starting from commercially available aldehydes, the pyrrolidine ring can be synthesized through a series of condensation and cyclization reactions.

Introduction of the Fluorinated Benzyl Group: The fluorinated benzyl group is introduced via nucleophilic substitution reactions, where a fluorinated benzyl halide reacts with the pyrrolidine derivative.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the fluorinated benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Introduction of various functional groups at the benzyl position.

Scientific Research Applications

Chemical Synthesis and Building Block

One of the primary applications of (3-Fluoro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride is as a building block in organic synthesis. It is utilized in the development of various pharmaceuticals due to its structural properties that allow for modifications leading to biologically active compounds. The compound's ability to act as an intermediate in the synthesis of more complex molecules makes it valuable in the field of medicinal chemistry .

Neuropharmacology

Research has indicated that this compound exhibits potential neuropharmacological properties. In particular, it has been investigated for its role as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases such as Alzheimer's disease (AD). Studies have shown that derivatives of this compound can significantly inhibit nSMase2 activity, suggesting a therapeutic avenue for treating AD through modulation of sphingolipid metabolism .

Anticonvulsant Activity

The compound has also been explored for its anticonvulsant properties. In animal models, it demonstrated protective effects against seizures, indicating its potential as a therapeutic agent for epilepsy . The mechanism by which it exerts these effects involves modulation of neurotransmitter systems, although further research is needed to elucidate the exact pathways involved.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to understand how modifications to the (3-Fluoro-benzyl)-(R)-pyrrolidin-3-yl-amine structure affect its biological activity. These studies have revealed that variations in substituents on the benzyl ring and alterations to the pyrrolidine moiety can lead to significant changes in pharmacokinetic and pharmacodynamic properties, thereby enhancing efficacy and reducing toxicity .

Mechanism of Action

The mechanism of action of (3-Fluoro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. The fluorinated benzyl group enhances its binding affinity to certain receptors or enzymes, modulating their activity. The pyrrolidine ring contributes to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Key Compounds:

(2,6-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride (): Substituents: 2,6-Dichloro-benzyl. Impact: Chlorine atoms increase molecular weight and hydrophobicity compared to fluorine. This may enhance membrane permeability but reduce selectivity due to steric bulk.

(2-Chloro-6-fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride ():

- Substituents : 2-Chloro-6-fluoro-benzyl.

- Impact : Mixed halogen substitution may alter electronic properties and receptor interactions. The (S)-configuration vs. (R)-configuration in the target compound could lead to divergent binding modes in chiral environments .

(4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride (): Substituents: 4-Chloro-benzyl.

Pyrrolidine vs. Piperidine Derivatives

Stereochemical Variations

- (R)- vs. (S)-Configuration :

Physical Properties

Biological Activity

(3-Fluoro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a pyrrolidine ring, which is known for enhancing interactions with various biological targets, making it a candidate for therapeutic applications, particularly in neuropharmacology and oncology.

Chemical Structure and Properties

- Molecular Formula : C12H15ClF2N

- Molecular Weight : Approximately 241.7 g/mol

- Structure : The compound consists of a pyrrolidinyl amine group attached to a fluorobenzyl moiety, which contributes to its unique biological activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including:

- Neurotransmitter Receptors : The compound may modulate the activity of neurotransmitter receptors, which is crucial for its neuroprotective effects.

- Enzymatic Inhibition : It has been shown to inhibit certain enzymes, impacting metabolic pathways and cellular signaling processes.

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant neuropharmacological effects. For instance:

- Inhibition of Nitric Oxide Synthase : Studies have demonstrated that pyrrolidine derivatives can act as inhibitors of neuronal nitric oxide synthase (nNOS), which is involved in various neurological disorders .

- Antidepressant Properties : Some analogs have shown promise as antidepressants by modulating serotonin levels in the brain .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

- Antibacterial and Antifungal Activity : In vitro studies have indicated that related pyrrolidine derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to 150 µg/mL .

Case Study 1: Inhibition of nNOS

A study explored the synthesis of chiral pyrrolidine inhibitors targeting nNOS. The findings revealed that fluorinated derivatives exhibited enhanced binding affinity due to the presence of fluorine atoms, suggesting that this compound could similarly benefit from such modifications .

Case Study 2: Antimicrobial Evaluation

In another study, various pyrrolidine derivatives were evaluated for their antimicrobial properties. Compounds with similar structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating that this compound may also possess these properties .

Data Table: Biological Activity Overview

Q & A

Basic: What are the optimal synthetic routes for (3-Fluoro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride?

Answer:

The synthesis typically involves three stages:

Pyrrolidine ring formation : Cyclization of precursors like γ-aminobutyraldehyde derivatives under acidic conditions .

3-Fluorobenzyl substitution : Alkylation of the pyrrolidine nitrogen using 3-fluorobenzyl halides (e.g., bromide or chloride) in the presence of a base (e.g., K₂CO₃) at 60–80°C .

Hydrochloride salt formation : Treatment of the free base with HCl in a solvent like ethanol or diethyl ether, followed by recrystallization for purity .

For enantiomeric purity, chiral resolution using tartaric acid derivatives is recommended .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key methods include:

- NMR spectroscopy : To confirm stereochemistry (e.g., H and C NMR for pyrrolidine ring protons and fluorobenzyl group signals) .

- Mass spectrometry (MS) : For molecular weight validation (theoretical MW: 230.71 g/mol) .

- Chiral HPLC : To verify enantiopurity using columns like Chiralpak AD-H and hexane/isopropanol mobile phases .

- X-ray crystallography : For absolute configuration determination if crystalline forms are obtainable .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., serotonin modulation vs. enzyme inhibition)?

Answer:

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., HEK-293 vs. neuronal primary cultures) or receptor subtypes (e.g., 5-HT vs. 5-HT) .

- Concentration gradients : Dose-dependent effects (e.g., serotonin release at 1–10 µM vs. off-target enzyme inhibition at >50 µM) .

- Metabolic stability : Species-specific liver microsomal degradation rates affecting in vivo vs. in vitro results .

Methodological fix : Use orthogonal assays (e.g., radioligand binding for receptor affinity and LC-MS for serotonin quantification) under standardized conditions .

Advanced: What strategies improve enantiomeric purity during synthesis?

Answer:

- Chiral pool synthesis : Start with (R)-pyrrolidin-3-amine derivatives to avoid racemization .

- Kinetic resolution : Use enzymes like lipases or esterases to selectively hydrolyze undesired enantiomers .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed benzylation steps .

- Post-synthesis analysis : Validate purity via polarimetry ([α] ≈ +15° to +25° for the R-enantiomer) and chiral HPLC .

Basic: How is this compound’s solubility optimized for biological assays?

Answer:

- Solvent systems : Use methanol or acetonitrile for stock solutions (solubility >50 mg/mL) .

- Buffered saline : Dilute in PBS (pH 7.4) with 0.1% DMSO for cell-based assays .

- Cyclodextrin complexes : Enhance aqueous solubility (e.g., hydroxypropyl-β-cyclodextrin) for in vivo studies .

Advanced: How can computational modeling guide target identification?

Answer:

- Molecular docking : Screen against serotonin receptor subtypes (PDB: 6WGT) to predict binding poses and affinity (e.g., ΔG < −8 kcal/mol for 5-HT) .

- QSAR models : Coramine substituent effects (e.g., fluorobenzyl vs. chlorobenzyl) with logP and pKa values to optimize bioavailability .

- MD simulations : Assess stability of receptor-ligand complexes over 100-ns trajectories to prioritize targets .

Basic: What are the compound’s stability profiles under laboratory conditions?

Answer:

- Thermal stability : Stable at −20°C for >12 months; degradation observed at >40°C (TGA/DSC data) .

- Light sensitivity : Protect from UV exposure to prevent fluorobenzyl group degradation .

- Hydrolytic stability : Stable in pH 4–8 buffers; avoid strong acids/bases to prevent pyrrolidine ring opening .

Advanced: How do structural analogs compare in neuropharmacological activity?

Answer:

- Fluorine positioning : 3-Fluoro substitution enhances serotonin release (EC = 2.1 µM) vs. 2- or 4-fluoro analogs (EC >10 µM) due to improved receptor fit .

- Pyrrolidine vs. piperidine : Pyrrolidine derivatives show faster brain penetration (logBB = 0.8 vs. 0.5 for piperidines) .

- Hydrochloride vs. free base : The salt form improves aqueous solubility (25 mg/mL vs. 5 mg/mL) without altering receptor binding .

Basic: What in vitro models are suitable for initial neuropharmacological screening?

Answer:

- Primary neuronal cultures : Rat cortical neurons for measuring serotonin release via microdialysis .

- Recombinant receptors : HEK-293 cells expressing human 5-HT receptors for cAMP inhibition assays .

- Microglial activation assays : BV-2 cells to assess anti-inflammatory potential via TNF-α ELISA .

Advanced: What industrial techniques can be adapted for lab-scale synthesis?

Answer:

- Flow chemistry : Reduce reaction time from 24h (batch) to 2h using microreactors with immobilized catalysts .

- Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for benzylation steps (yield >85%) .

- Process analytical technology (PAT) : In-line FTIR to monitor reaction progress and minimize impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.